REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][NH2:8])[CH2:4][O:3]1.N1C=CC=CC=1.[CH3:16][S:17](Cl)(=[O:19])=[O:18]>C(OCC)C>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][NH:8][S:17]([CH3:16])(=[O:19])=[O:18])[CH2:4][O:3]1
|
Name
|
|
Quantity
|
4.616 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CN)C
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
2.75 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the reaction was washed once with 25 mL water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel with 0-100% EtOAc in hexanes
|
Type
|
CUSTOM
|
Details
|
The product fractions were evaporated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)CNS(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.18 mmol | |
AMOUNT: MASS | 0.875 g | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |